2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C21H16ClFN4O2S and its molecular weight is 442.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photovoltaic Efficiency and Ligand-Protein Interactions
The compound and its analogs, such as N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide, have been studied for their potential in photovoltaic applications. They show promising light harvesting efficiency and free energy of electron injection, making them suitable for use in dye-sensitized solar cells. Additionally, their interactions with the Cyclooxygenase 1 (COX1) protein have been explored through molecular docking studies, indicating potential biological activity (Mary et al., 2020).
Antitumor Activity
Derivatives of this compound have been synthesized and evaluated for their antitumor activity. Studies show that certain analogs exhibit considerable anticancer activity against various cancer cell lines. This suggests the potential use of these compounds in cancer treatment (Yurttaş et al., 2015).
Lipase and α-Glucosidase Inhibition
Research into derivatives of this compound has also demonstrated significant anti-lipase and anti-α-glucosidase activities. These findings point towards potential applications in treating conditions like obesity and diabetes (Bekircan et al., 2015).
Anticonvulsant Activity
Some analogs of the compound have been synthesized and tested for anticonvulsant activity. The research suggests potential applications in treating seizure disorders (Kelley et al., 1995).
Anti-Inflammatory Activity
Investigations into derivatives of this compound have shown significant anti-inflammatory activity. This implies possible applications in the development of anti-inflammatory drugs (Sunder et al., 2013).
Antibacterial Activity
Studies on related compounds have shown moderate to good antibacterial activity against various bacterial strains, indicating potential for development into antibacterial agents (Desai et al., 2008).
Anticancer Agents
A series of thiazole and thiadiazole derivatives of this compound showed significant anticancer activity against various cancer cell lines, suggesting their potential as anticancer agents (Ekrek et al., 2022).
Antimicrobial and Anticancer Potentials
Several derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Molecular docking studies support their potential as antimicrobial and anticancer agents (Mehta et al., 2019).
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor Interacting Serine/Threonine Kinase 1 (RIPK1) . RIPK1 is a crucial regulator in the necroptotic cell death signaling pathway and is considered an attractive therapeutic target for treating various inflammatory diseases .
Mode of Action
The compound acts as a RIPK1 inhibitor . It exhibits good RIPK1 kinase inhibitory activity, with an IC50 value of 59.8 nM, showing higher RIPK1 binding affinity compared to other necroptotic regulatory kinases .
Biochemical Pathways
The compound effectively blocks TNFα-induced necroptosis in human and mouse cells (EC50 = 1.06–4.58 nM) and inhibits the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ . This suggests that the compound plays a significant role in modulating the necroptotic cell death signaling pathway.
Pharmacokinetics
In liver microsome studies, the compound showed acceptable pharmacokinetic characteristics. The clearance rate and half-life were 18.40 mL/min/g and 75.33 minutes, respectively . The compound also demonstrated an oral bioavailability of 59.55% , indicating good absorption and distribution in the body.
Result of Action
The compound’s action results in the effective protection of mice from hypothermia and death in TNFα-induced systemic inflammatory response syndrome . This suggests that the compound’s action at the molecular and cellular level translates into significant physiological effects.
Properties
IUPAC Name |
2-[7-(4-chlorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O2S/c1-12-25-19-20(30-12)18(14-4-6-15(22)7-5-14)26-27(21(19)29)11-17(28)24-10-13-2-8-16(23)9-3-13/h2-9H,10-11H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTQYDQORRKFKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.